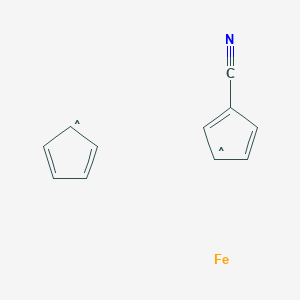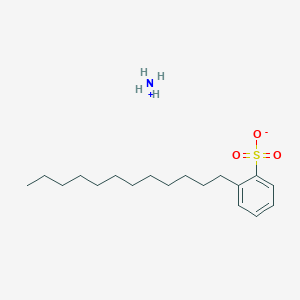
NEODYMIUM TELLURIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium Telluride (NdTe) is a compound of neodymium (II) and telluride . The oxidation number of neodymium in neodymium telluride is 2 . The geometry of neodymium is 6 coordinate: octahedral . The prototypical structure is NaCl (rock salt) .
Synthesis Analysis
A study has shown that NdTe hollow shells can be fabricated hydrothermally and then thermally vaporized on Ni foam for water-splitting in alkaline media . This process is substantially more energy-efficient than other methods of creating metal-containing catalytic structures . Another method involves a simple hydrothermal technique for selectively synthesizing neodymium telluride hollow shell-type structures .
Molecular Structure Analysis
The molecular structure of NdTe is based on a 6 coordinate: octahedral geometry . The prototypical structure is similar to NaCl (rock salt) . The density of the glass system was determined by Archimedes method .
Chemical Reactions Analysis
Neodymium metal has been recovered from Nd-Fe-B magnet by a chemical reaction . The reaction involves an electrolysis process (electrowinning) using a media composed of 10–64 wt% of NdF3 in LiF at 860 °C in a controlled O2 and H2O environment .
Physical And Chemical Properties Analysis
Neodymium is a lustrous, silvery metal that tarnishes in air . It is hard, somewhat malleable, and has a bright, silvery metallic luster . Tellurium has a trigonal crystal lattice with inherent structural anisotropy . It is multifunctional, e.g., semiconducting, photoconductive, thermoelectric, piezoelectric, etc., for applications in electronics, sensors, optoelectronics, and energy devices .
Safety And Hazards
Neodymium magnets are the strongest, most powerful magnets on earth and the surprisingly strong force between them may catch you off guard at first . They can disrupt various electronic equipment, leading to various hazardous repercussions . They are brittle and will peel, chip, crack or shatter if allowed to slam together . They are not toys and should be kept away from children .
Direcciones Futuras
The large-scale production of TMT nanosheets means that they can now become available for fundamental research, device prototyping and, eventually, industrial applications . They have considerable potential as active materials in catalysis, energy storage (in batteries, capacitors and the like) and beyond . They have even been found to display interesting quantum phenomena, such as quantum oscillations and giant magnetoresistance .
Propiedades
Número CAS |
12035-35-7 |
|---|---|
Nombre del producto |
NEODYMIUM TELLURIDE |
Fórmula molecular |
Nd2Te3 |
Peso molecular |
671.28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



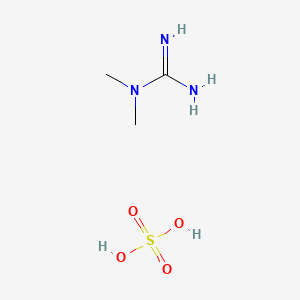
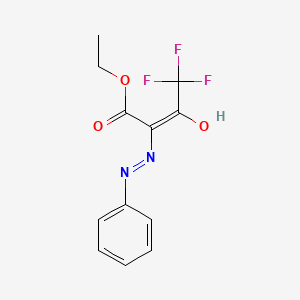
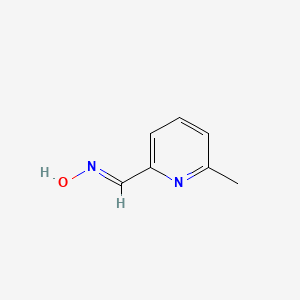

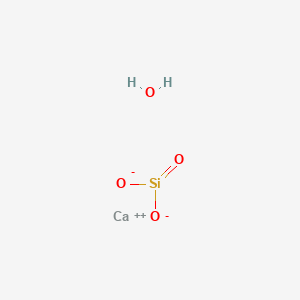
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
